N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic small molecule characterized by a cyclopropane-1-carboxamide core, substituted with a 4-fluorophenyl group and a hydroxyethyl-linked dihydrobenzofuran moiety. The hydroxyethyl group may enhance solubility compared to non-polar analogs, a critical factor in drug development .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-16-4-2-15(3-5-16)20(8-9-20)19(24)22-12-17(23)13-1-6-18-14(11-13)7-10-25-18/h1-6,11,17,23H,7-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOMYOYCOREQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from 2-phenoxyethanol through a cyclization reaction using zinc chloride as a catalyst at elevated temperatures.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a substitution reaction, typically involving a halogenated precursor and a nucleophilic aromatic substitution.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired carboxamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can interact with aromatic residues in the active site of enzymes, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound shares key structural features with several analogs, as outlined below:
Key Differentiators
- Substituent Effects: The target compound’s hydroxyethyl group distinguishes it from analogs with methoxyphenoxy (), hydrazide (), or dimethylaminopropyl () moieties. This group likely improves aqueous solubility compared to non-polar derivatives like N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide .
- Stereochemical Stability : Unlike the diastereomer-rich synthesis of ’s compound (dr 23:1), the target molecule’s stereochemical profile remains unreported, suggesting a need for further characterization.
- Biological Activity : Hydrazide derivatives () are associated with antimicrobial or enzyme-inhibitory roles, whereas dihydroisobenzofuran carboxamides () are process impurities, highlighting divergent applications .
Research Findings and Implications
Pharmacological Hypotheses
- The 4-fluorophenyl group, common to the target compound and ’s analog, is frequently used to enhance metabolic stability and binding affinity in CNS-targeted drugs .
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOF |
| Molecular Weight | 347.43 g/mol |
| CAS Number | 1421528-06-4 |
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. The benzofuran moiety is known to engage in hydrophobic interactions with protein targets, while the hydroxyethyl group can form hydrogen bonds, enhancing binding affinity. This dual interaction mechanism suggests a potential for modulating various biological pathways, particularly those involved in pain and inflammation.
Key Mechanisms
- Receptor Interaction : The compound may act as a selective agonist or antagonist for certain receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like neuropathic pain or inflammation.
Case Studies and Research Findings
- Neuropathic Pain Models : In studies involving animal models of neuropathic pain, compounds structurally similar to this compound have demonstrated significant analgesic effects. For instance, derivatives that target cannabinoid receptors have been shown to alleviate pain without affecting locomotor functions .
- Inflammatory Response : Research indicates that certain benzofuran derivatives exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating inflammatory diseases .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Pharmacological Profiles
The pharmacological profile of this compound has been explored through various assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
